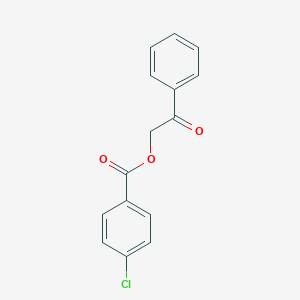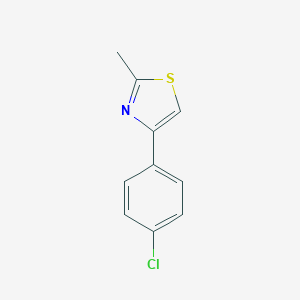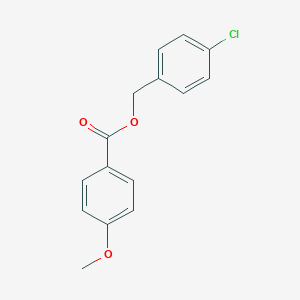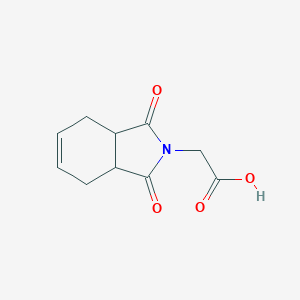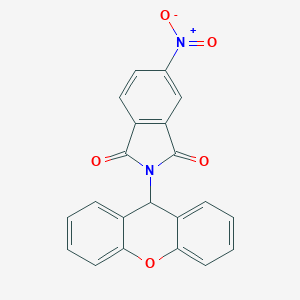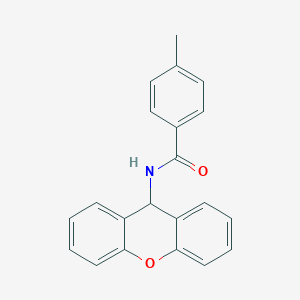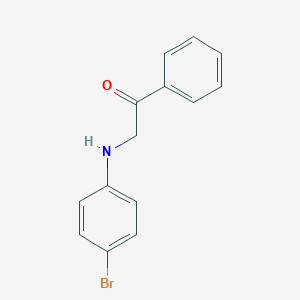![molecular formula C19H17ClN2O3 B186271 Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester CAS No. 141355-87-5](/img/structure/B186271.png)
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are known to play a crucial role in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been found to exert a range of biochemical and physiological effects in various cellular systems. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester offers several advantages for lab experiments, including its high potency and selectivity towards cancer cells and its ability to inhibit multiple targets involved in cancer cell growth and inflammation. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a promising chemical compound that has shown significant potential in various fields of scientific research. Its unique mechanism of action, high potency, and selectivity towards cancer cells and immune cells make it an attractive candidate for further investigation and development. With continued research and optimization, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester could have a significant impact on the development of new treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is synthesized using a multi-step process involving the reaction of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol with ethyl chloroacetate in the presence of a base catalyst. The resulting product is then subjected to esterification using ethanol and a strong acid catalyst to obtain the final product.
Applications De Recherche Scientifique
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
141355-87-5 |
|---|---|
Nom du produit |
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester |
Formule moléculaire |
C19H17ClN2O3 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
ethyl 2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-19(23)13-25-18-9-8-14(20)12-16(18)17-10-11-21-22(17)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
Clé InChI |
WAMQILFYMUWSAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



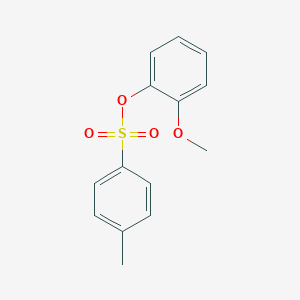
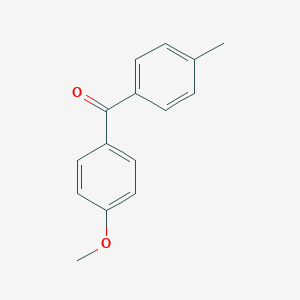
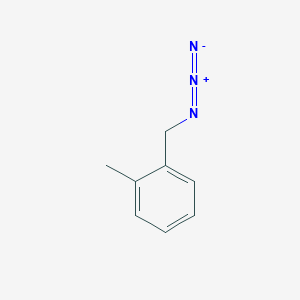
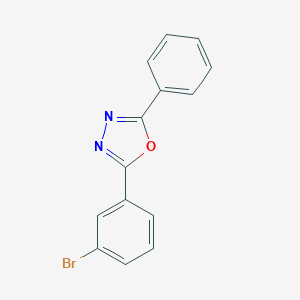
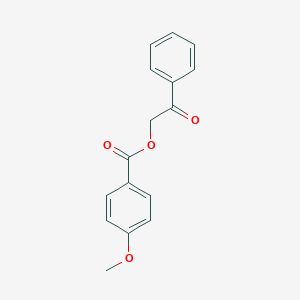
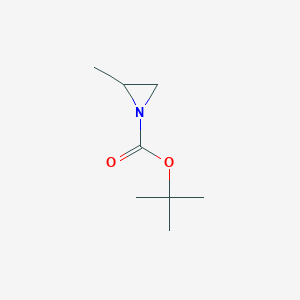
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
